2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene is an organic compound that features a biphenyl group attached to a dihydrophenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene typically involves the coupling of biphenyl derivatives with dihydrophenanthrene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of bases such as potassium carbonate in solvents like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid and sulfuric acid for nitration
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals .
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, known for its use in organic synthesis and material science.
2-Phenylphenol: An aromatic compound with antimicrobial properties, used in various industrial applications.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene is unique due to its combination of biphenyl and dihydrophenanthrene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
80499-92-9 |
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Molecular Formula |
C26H20 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-3,4-dihydrophenanthrene |
InChI |
InChI=1S/C26H20/c1-2-6-19(7-3-1)20-10-12-21(13-11-20)23-16-17-26-24(18-23)15-14-22-8-4-5-9-25(22)26/h1-15,18H,16-17H2 |
InChI Key |
LZOHGMTWNMPUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C=C1C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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